KPT-185 is a small molecule classified as a Selective Inhibitor of Nuclear Export (SINE). [] It functions by specifically and irreversibly binding to chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] By inhibiting CRM1, KPT-185 traps these TSPs within the nucleus, restoring their function and inducing apoptosis in cancer cells. [] This mechanism has made KPT-185 a molecule of significant interest in preclinical cancer research.
The synthesis of KPT-185 involves several steps that focus on creating a compound capable of selectively targeting the CRM1 protein. The specific synthetic pathway is proprietary, but it generally includes the assembly of various chemical moieties that confer selectivity and binding affinity to the Cys528 site of CRM1.
The molecular structure of KPT-185 features a complex arrangement that allows it to interact specifically with CRM1. While detailed structural data may not be fully disclosed, it is known that the compound binds irreversibly at the Cys528 residue within the CRM1 protein.
The structure-activity relationship (SAR) studies indicate that modifications to certain functional groups can significantly influence the potency and selectivity of KPT-185. These modifications are critical for achieving the desired pharmacological effects while minimizing off-target interactions .
KPT-185 primarily functions through its interaction with CRM1, leading to a series of downstream effects within cancer cells. When KPT-185 binds to CRM1, it prevents the protein from exporting tumor suppressor proteins from the nucleus to the cytoplasm. This blockade results in increased levels of these proteins within the nucleus, promoting apoptosis and inhibiting cell proliferation.
The chemical reaction can be summarized as follows:
This complex formation inhibits the normal function of CRM1, leading to altered cellular signaling pathways associated with cell growth and survival .
The mechanism of action for KPT-185 revolves around its ability to inhibit CRM1-mediated nuclear export. By binding irreversibly to CRM1 at the Cys528 site, KPT-185 disrupts the export process for various proteins, including tumor suppressors such as p53 and others involved in apoptosis.
Key processes influenced by KPT-185 include:
These mechanisms collectively contribute to the anti-tumor activity observed in preclinical studies.
KPT-185 exhibits several notable physical and chemical properties:
These properties are essential for optimizing its use in laboratory settings and potential clinical applications.
KPT-185 has several promising applications within scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: